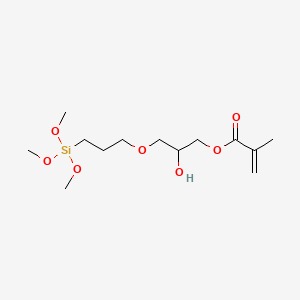
2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate is a versatile organosilane compound with the molecular formula C13H26O7Si. It is widely used in various industrial and scientific applications due to its unique chemical properties, which include the presence of both methacrylate and silane functional groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate typically involves the reaction of 3-(trimethoxysilyl)propyl methacrylate with glycidol. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction mixture is carefully monitored to ensure optimal yield and purity. The final product is then purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate undergoes various chemical reactions, including:
Hydrolysis: The methoxysilyl groups can be hydrolyzed in the presence of water to form silanol groups.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Condensation: The silanol groups can undergo condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic catalysts.
Polymerization: Initiated using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
Condensation: Catalyzed by acids or bases, often in the presence of moisture.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Polymerization: Formation of methacrylate-based polymers.
Condensation: Formation of siloxane networks.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate is used in various scientific research applications, including:
Surface Modification: Used as a coupling agent to enhance the adhesion of organic polymers to inorganic substrates.
Nanocomposites: Incorporated into polymer matrices to improve mechanical properties and thermal stability.
Biomedical Applications: Utilized in the development of biocompatible coatings and drug delivery systems.
Coatings and Adhesives: Employed in the formulation of high-performance coatings and adhesives for industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate involves the interaction of its functional groups with various substrates. The methacrylate group can undergo polymerization to form cross-linked networks, while the silane group can form covalent bonds with inorganic surfaces through hydrolysis and condensation reactions. These interactions result in enhanced adhesion, mechanical strength, and stability of the resulting materials .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but lacks the hydroxyl group.
3-(Methacryloyloxy)propyltrimethoxysilane: Another similar compound used for surface modification and polymerization.
Uniqueness
2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate is unique due to the presence of both hydroxyl and methacrylate groups, which provide additional functionality and reactivity compared to similar compounds. This makes it particularly useful in applications requiring strong adhesion and enhanced mechanical properties .
Propiedades
Número CAS |
59214-63-0 |
|---|---|
Fórmula molecular |
C13H26O7Si |
Peso molecular |
322.43 g/mol |
Nombre IUPAC |
[2-hydroxy-3-(3-trimethoxysilylpropoxy)propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H26O7Si/c1-11(2)13(15)20-10-12(14)9-19-7-6-8-21(16-3,17-4)18-5/h12,14H,1,6-10H2,2-5H3 |
Clave InChI |
GQRWUHJMNHNCBL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC(COCCC[Si](OC)(OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


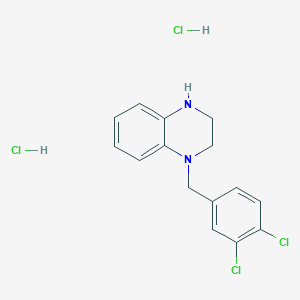
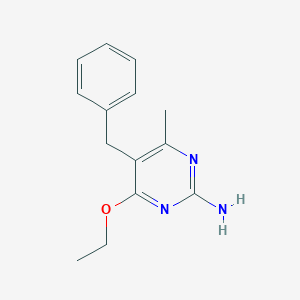

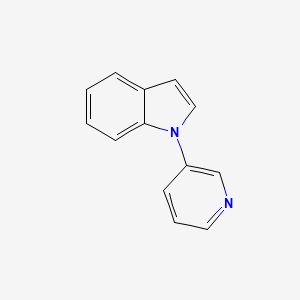
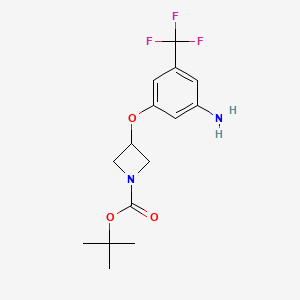
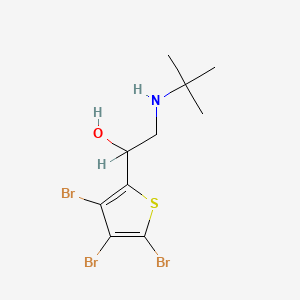
![4-Methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B13938658.png)
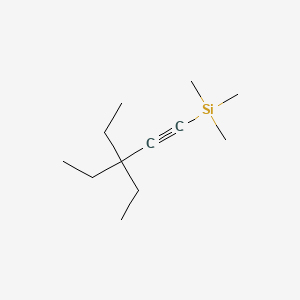
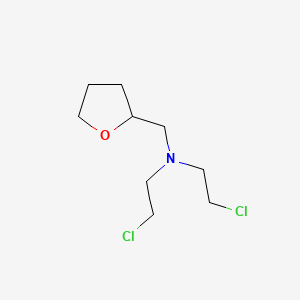

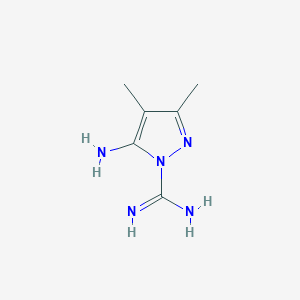
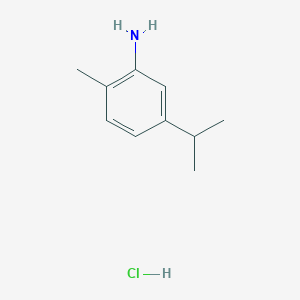
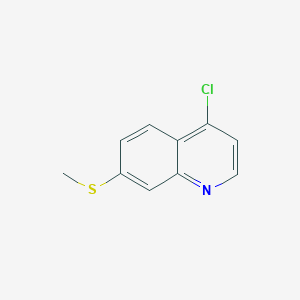
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B13938721.png)
